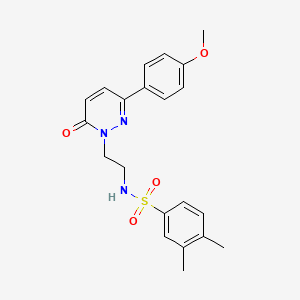

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Description

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The pyridazinone nitrogen at position 1 is linked via an ethyl chain to a 3,4-dimethylbenzenesulfonamide moiety.

Propriétés

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(26,27)22-12-13-24-21(25)11-10-20(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABKMSVZVMWRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The pyridazinone core can be reduced to a dihydropyridazine under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

Reduction: Formation of N-(2-(3-(4-methoxyphenyl)-6,7-dihydropyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Biological Studies: Used as a probe to study the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.

Chemical Biology: Employed in the design of chemical probes to investigate cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence:

Core Heterocycle and Functional Groups

Key Observations :

- Pyridazinone vs. This may improve interactions with polar enzyme active sites .

- Chromenone Derivatives: Patent Example 53 shares a sulfonamide group but employs a chromenone core, which is structurally distinct and likely targets different pathways (e.g., kinase inhibition) .

Physicochemical Properties

- Melting Points : Rip-B (96°C) and Patent Example 53 (175–178°C) suggest that the target compound’s melting point may fall within this range, influenced by its sulfonamide’s crystallinity .

Activité Biologique

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

- Chemical Formula : C22H23N3O4S

- Molecular Weight : 393.49 g/mol

- CAS Number : 922927-27-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antitumor properties and its effects on specific enzymes.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyridazine derivatives, including those similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

-

Cell Line Studies :

- A study evaluated the compound's efficacy against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated significant cytotoxic effects, with specific compounds showing IC50 values in the low micromolar range .

- The National Cancer Institute's Development Therapeutic Program assessed a series of related compounds, revealing that modifications in the molecular structure could enhance antitumor activity against MDA-MB-468 breast cancer cells .

- Mechanism of Action :

Enzyme Inhibition

The compound has also been studied for its ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.

- Inhibition Studies :

- Research indicated that related sulfonamide compounds exhibited potent inhibition of PLA2 activity, with IC30 values significantly lower than those of standard inhibitors. This suggests that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide may share similar inhibitory properties .

Case Studies and Experimental Findings

Table 1 summarizes notable findings from various studies investigating the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.